ethyl (3,5-dimethyl-4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: is a complex organic compound featuring a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Acetylation: The acetylation of the pyrazole ring is carried out using acetic anhydride in the presence of a catalyst.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Amino derivatives: from reduction reactions.
Halogenated pyrazoles: from substitution reactions.
Carboxylic acids: from hydrolysis reactions.
Scientific Research Applications
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its dual pyrazole rings and the presence of both nitro and acetamido groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C14H18N6O5 |
---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[[2-(3-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H18N6O5/c1-4-25-13(22)8-19-10(3)14(9(2)16-19)15-12(21)7-18-6-5-11(17-18)20(23)24/h5-6H,4,7-8H2,1-3H3,(H,15,21) |
InChI Key |
OZGYJIMWVFXUQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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